molecular formula C9H15ClO2 B2707106 Chloromethyl 1-methylcyclohexane-1-carboxylate CAS No. 39929-64-1

Chloromethyl 1-methylcyclohexane-1-carboxylate

Cat. No. B2707106
CAS RN: 39929-64-1
M. Wt: 190.67
InChI Key: NXIKIWDHPKFJAP-UHFFFAOYSA-N
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Description

Chloromethyl 1-methylcyclohexane-1-carboxylate is a chemical compound with the molecular formula C9H15ClO2 . It has a molecular weight of 190.67 .


Molecular Structure Analysis

The molecular structure of Chloromethyl 1-methylcyclohexane-1-carboxylate consists of 9 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of Chloromethyl 1-methylcyclohexane-1-carboxylate are not fully documented. The molecular weight is known to be 190.67 .

Scientific Research Applications

cis-Trimedlure Attraction for Mediterranean Fruit Fly

cis-Trimedlure, closely related to Chloromethyl 1-methylcyclohexane-1-carboxylate, is significantly attractive to the Mediterranean fruit fly, Ceratitis capitata. This compound's attraction efficacy is crucial for establishing quality control standards in survey and detection programs for agricultural pests. The study provides insights into the isomeric structural assignments important for the lure's effectiveness (McGovern, Cunningham, & Leonhardt, 1986).

Stable Carbonium Ions

The study of 1-Methylcyclopentyl cation, which shares structural similarities with Chloromethyl 1-methylcyclohexane-1-carboxylate, provides insights into carbonium ion stability, a fundamental aspect of organic chemistry. This research contributes to understanding the mechanisms of hydrocarbon isomerization, revealing the structural and energetic dynamics of carbonium ions (Olah, Bollinger, Cupas, & Lukas, 1967).

Dirhodium(II)-Catalyzed C-H Insertion Reaction

The application of dirhodium(II) catalysts in the synthesis of optically active, highly functionalized cyclopentanes from diazo compounds demonstrates the versatility of Chloromethyl 1-methylcyclohexane-1-carboxylate derivatives in stereoselective organic synthesis. This research highlights the potential for creating complex molecular architectures using catalytic insertion reactions (Yakura, Ueki, Kitamura, Tanaka, Nameki, & Ikeda, 1999).

Methylcyclohexane Pyrolysis and Combustion

Understanding the combustion chemistry of methylcyclohexane, a simple alkylated cyclohexane, is crucial for developing kinetic models for larger cycloalkanes and practical fuels. This study investigates the pyrolysis and combustion of methylcyclohexane, identifying intermediates and providing experimental evidence for the formation channels of various cyclic intermediates, aiding in the development of kinetic models for fuel combustion (Wang, Ye, Yuan, Zhang, Wang, Cheng, Zhang, & Qi, 2014).

Amination of Methylcyclohexane

The study on the conversion of methylcyclohexane to 1-amino-1-methylcyclohexane using trichloramine and aluminum chloride showcases an efficient method for direct amination of t-alkanes. This research provides a valuable synthesis route for t-carbinamines, emphasizing the application of Chloromethyl 1-methylcyclohexane-1-carboxylate derivatives in producing amino compounds (Kovavic & Chaudhary, 1967).

properties

IUPAC Name

chloromethyl 1-methylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-9(8(11)12-7-10)5-3-2-4-6-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIKIWDHPKFJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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